molecular formula C27H36N2O8S2 B555274 (S)-Benzyl 2,6-diaminohexanoate bis(4-methylbenzenesulfonate) CAS No. 16259-78-2

(S)-Benzyl 2,6-diaminohexanoate bis(4-methylbenzenesulfonate)

Cat. No. B555274
CAS RN: 16259-78-2
M. Wt: 408.5 g/mol
InChI Key: HKSGNVBOEXPQHJ-LTCKWSDVSA-N
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Description

(S)-Benzyl 2,6-diaminohexanoate bis(4-methylbenzenesulfonate) is a chemical compound that has been widely studied in recent years due to its potential applications in scientific research. It is an organic compound composed of two benzene rings, an amino group, and a sulfonate group. This compound has been shown to have a variety of biochemical and physiological effects, and has been used in a number of laboratory experiments.

Scientific Research Applications

Potential Photoacid Generators

  • Study Focus : Investigation of sulfonated oximes as potential photoacid generators in polymer resists.
  • Key Findings : Sulfonated oximes were characterized and their photochemical decompositions studied. It was found that certain sulfonated oximes could release 4-methylbenzenesulfonic acid upon irradiation without forming 4-methylbenzenesulfinic acid. This suggests potential applications in the field of photolithography for creating intricate patterns on semiconductors or other materials.
  • Source : Plater, M., Harrison, W., & Killah, R. (2019).

Synthesis and Catalytic Applications

  • Study Focus : Synthesis of new catalytic complexes for the asymmetric Michael reaction.
  • Key Findings : The research explored the synthesis of various complexes and their efficiency as catalysts in chemical reactions. This suggests possible applications in synthesizing pharmaceuticals or other complex organic compounds.
  • Source : Stark, M. A., Jones, P. G., & Richards, C. (2000).

Corrosion Inhibition

  • Study Focus : Evaluation of novel compounds as corrosion inhibitors for mild steel.
  • Key Findings : Certain compounds, including those containing benzyl and 4-methylbenzenesulfonate groups, showed high corrosion inhibition efficiency. This has implications for industrial applications where metal preservation is critical.
  • Source : Singh, P., & Quraishi, M. (2016).

Environmental Analysis

  • Study Focus : Extraction and detection of benzene- and naphthalenesulfonates in industrial effluents.
  • Key Findings : The study developed methods for the enrichment and detection of these compounds in wastewater, indicating their potential application in environmental monitoring and pollution control.
  • Source : Alonso, M., Castillo, M., & Barceló, D. (1999).

properties

IUPAC Name

benzyl (2S)-2,6-diaminohexanoate;4-methylbenzenesulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N2O2.2C7H8O3S/c14-9-5-4-8-12(15)13(16)17-10-11-6-2-1-3-7-11;2*1-6-2-4-7(5-3-6)11(8,9)10/h1-3,6-7,12H,4-5,8-10,14-15H2;2*2-5H,1H3,(H,8,9,10)/t12-;;/m0../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKSGNVBOEXPQHJ-LTCKWSDVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)C(CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CC1=CC=C(C=C1)S(=O)(=O)O.C1=CC=C(C=C1)COC(=O)[C@H](CCCCN)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H36N2O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

580.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(S)-Benzyl 2,6-diaminohexanoate bis(4-methylbenzenesulfonate)

CAS RN

16259-78-2
Record name O-benzyl-L-lysine bis(toluene-p-sulphonate)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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